4-(N-Ethylaminocarbonyl)phenylboronic acid
Description
4-(N-Ethylaminocarbonyl)phenylboronic acid (CAS: 850568-12-6) is a boronic acid derivative featuring an N-ethylcarbamoyl substituent at the para position of the phenyl ring. Its molecular formula is C₉H₁₂BNO₃, with a molecular weight of 193.01 g/mol . This compound is characterized by the boronic acid group (-B(OH)₂), which enables covalent interactions with diols and sugars, and the ethylaminocarbonyl moiety, which introduces both steric and electronic effects. It is utilized in biochemical applications, such as glycoprotein binding studies , and serves as a functionalized intermediate in organic synthesis .
Properties
IUPAC Name |
[4-(ethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-2-11-9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONAYSCOAAAZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392225 | |
| Record name | 4-(N-Ethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-12-6 | |
| Record name | B-[4-[(Ethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(N-Ethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 4-(N-Ethylaminocarbonyl)phenylboronic acid involves the acylation of 4-bromophenylboronic acid with ethyl isocyanate under anhydrous conditions. This method is well-documented and widely used due to its efficiency and relatively straightforward procedure.
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- 4-Bromophenylboronic acid
- Ethyl isocyanate
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- Anhydrous environment to prevent hydrolysis of sensitive intermediates
- Use of a base such as triethylamine to neutralize generated acids and facilitate nucleophilic attack
- Heating the reaction mixture to reflux temperature to drive the reaction to completion
Mechanism Overview :
The nucleophilic amine group of ethyl isocyanate attacks the electrophilic carbon of the carbonyl group on the 4-bromophenylboronic acid, leading to the formation of the ethylaminocarbonyl substituent on the phenyl ring.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-Bromophenylboronic acid + Ethyl isocyanate | Formation of this compound |
| 2 | Triethylamine, anhydrous solvent, reflux | Completion of reaction, neutralization of by-products |
This method yields the target compound with high purity and is amenable to scale-up.
Industrial Production Methods
In industrial contexts, the synthesis is optimized for scale, yield, and reproducibility using continuous flow reactors. This approach offers several advantages:
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- Precise control over reaction parameters such as temperature, pressure, and mixing
- Enhanced safety when handling reactive intermediates like ethyl isocyanate
- Improved product consistency and yield
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- Minimizes human error
- Allows for real-time monitoring and adjustment of reaction conditions
These factors contribute to efficient large-scale production of this compound with consistent quality.
Alternative Preparation Pathways
While the direct acylation of 4-bromophenylboronic acid with ethyl isocyanate is the most common method, related preparation methods for phenylboronic acid derivatives suggest potential alternative routes, including:
Acylation of 4-aminophenylboronic acid derivatives :
Starting from 4-aminophenylboronic acid, acylation with ethyl chloroformate or ethyl isocyanate under controlled conditions can yield the target compound. This method requires careful control to avoid over-acylation or side reactions.Hydrogenation and reduction steps :
Some patents describe the preparation of amino phenylboronic acid derivatives through reduction of nitro precursors followed by acylation, which could be adapted for the ethylaminocarbonyl derivative.
Reaction Optimization Parameters
Key parameters influencing the preparation include:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous dichloromethane or tetrahydrofuran | Ensures solubility and anhydrous environment |
| Base | Triethylamine | Neutralizes acid by-products, promotes reaction |
| Temperature | Reflux (approx. 60–80°C) | Ensures complete conversion |
| Reaction Time | Several hours (4–12 h) | Depends on scale and reactor setup |
| Purification Method | Crystallization, chromatography | To achieve ≥95% purity |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Scale Suitability | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Direct Acylation | 4-Bromophenylboronic acid + Ethyl isocyanate | Triethylamine, reflux, anhydrous solvent | Lab and industrial scale | High purity (≥95%) | Most common, straightforward |
| Acylation of Aminophenylboronic Acid | 4-Aminophenylboronic acid + Ethyl isocyanate or ethyl chloroformate | Base, controlled temperature | Lab scale | Moderate to high | Requires careful control to avoid side reactions |
| Reduction of Nitro Precursors + Acylation | Nitro-phenylboronic acid derivatives | Hydrogenation catalyst, then acylation | Lab scale | Variable | Multi-step, more complex |
Research Findings and Analytical Data
Purity and Molecular Weight : The synthesized this compound typically exhibits a molecular weight of 193.01 g/mol and purity of ≥95%, confirmed by chromatographic and spectroscopic methods.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the ethylaminocarbonyl group and boronic acid moiety.
- Mass spectrometry verifies molecular weight.
- Infrared (IR) spectroscopy identifies characteristic carbonyl and boronic acid functional groups.
Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(N-Ethylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Drug Delivery Systems
a. pH-Sensitive Drug Delivery:
4-(N-Ethylaminocarbonyl)phenylboronic acid (referred to as 4-CPBA) has been utilized in the development of pH-sensitive drug delivery systems. The unique property of boronic acids to form reversible covalent bonds with diols allows for the design of smart drug carriers that release their payload in response to changes in pH. This is particularly useful for targeting tumors, where the acidic microenvironment can trigger drug release at the desired site .
b. Chitosan Nanoparticles:
Research has demonstrated the effectiveness of chitosan nanoparticles modified with 4-CPBA for drug delivery. These nanoparticles exhibit enhanced mucoadhesive properties, prolonging the residence time of drugs in mucosal tissues. Studies have shown that these modified nanoparticles can effectively deliver chemotherapeutic agents, improving their bioavailability and therapeutic efficacy .
Cancer Treatment
a. Tumor Targeting:
The incorporation of 4-CPBA into nanoparticle formulations has been shown to enhance the targeting ability of these carriers towards cancer cells. The boronic acid moiety interacts with over-expressed sialic acid residues on tumor cells, facilitating improved cellular uptake and deeper penetration into tumor tissues. This mechanism has been validated through in vitro and in vivo studies, demonstrating superior antitumor activity compared to non-decorated nanoparticles .
b. Combination Therapies:
In combination therapies, 4-CPBA-modified nanoparticles have been investigated for their ability to co-deliver multiple therapeutic agents. For instance, doxorubicin-loaded chitosan nanoparticles functionalized with 4-CPBA have shown enhanced efficacy in restricting tumor growth and prolonging survival in animal models .
Biomedical Applications
a. Enzyme Inhibition:
this compound has also been studied for its potential as a reversible inhibitor of serine proteases. This property is particularly relevant for developing oral delivery systems for peptide-based drugs, where protecting the active ingredient from enzymatic degradation is crucial for therapeutic efficacy .
b. Glucose-Responsive Systems:
The compound's ability to form complexes with glucose has led to its application in developing glucose-responsive insulin delivery systems. This feature enables controlled release based on blood glucose levels, offering a promising approach for managing diabetes .
Summary of Case Studies
Mechanism of Action
The mechanism of action of 4-(N-Ethylaminocarbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes, leading to inhibition of their activity. Additionally, the compound can participate in cross-coupling reactions through the formation of boronate esters, which undergo transmetalation with palladium catalysts to form new carbon-carbon bonds.
Comparison with Similar Compounds
4-(N-Methylaminocarbonyl)phenylboronic Acid (CAS: 121177-82-0)
- Molecular Formula: C₈H₁₀BNO₃
- Molecular Weight : 179.00 g/mol
- Comparison: Replacing the ethyl group with a methyl group reduces steric hindrance and slightly increases electrophilicity due to the smaller alkyl chain.
4-(N-Propylaminocarbonyl)phenylboronic Acid (3-PACPBA and 4-PACPBA)
- Molecular Formula: C₁₀H₁₄BNO₃
- Molecular Weight : 207.04 g/mol
- Comparison : The longer propyl chain increases hydrophobicity and steric bulk, which may hinder interactions in aqueous environments (e.g., glycoprotein binding) but improve stability in organic solvents. These compounds are commercially available for surface functionalization studies .
4-(N,N-Diethylaminocarbonyl)phenylboronic Acid (CAS: 389621-80-1)
- Molecular Formula: C₁₀H₁₄BNO₃
- Molecular Weight : 207.04 g/mol
Aminophenylboronic Acids with Electron-Donating Groups
4-(N,N-Dimethylamino)phenylboronic Acid (CAS: 28611-39-4)
- Molecular Formula: C₈H₁₂BNO₂
- Molecular Weight : 165.00 g/mol
- Comparison: The dimethylamino group is strongly electron-donating, increasing the electron density of the boronic acid. This enhances reactivity in cross-coupling reactions but reduces stability in acidic conditions. Applications include optoelectronics and catalysis .
4-(N,N-Diphenylamino)phenylboronic Acid
- Comparison: The diphenylamino group provides extended conjugation, making this compound suitable for emissive materials in organic light-emitting diodes (OLEDs). However, its bulkiness limits utility in sterically constrained reactions .
Other Functionalized Phenylboronic Acids
4-Acetylphenylboronic Acid (CAS: 149104-90-5)
4-(Bromomethyl)phenylboronic Acid
- Comparison : The bromomethyl group allows for further functionalization (e.g., nucleophilic substitution). It is widely used in dendrimer synthesis and prodrug development .
Data Table: Key Properties of Selected Compounds
Biological Activity
4-(N-Ethylaminocarbonyl)phenylboronic acid (CAS No. 850568-12-6) is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews the biological activity of this compound, emphasizing its antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBNO
- Molecular Weight : 193.01 g/mol
- Purity : ≥95.0%
Antiproliferative Activity
Recent studies have indicated that phenylboronic acid derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines.
The primary mechanism through which these compounds exert their effects involves:
- Cell Cycle Arrest : Studies have shown that phenylboronic acids can induce G2/M phase arrest in cancer cells, leading to apoptosis. For instance, compounds structurally similar to this compound have demonstrated the ability to activate caspase-3, a key enzyme in the apoptotic pathway .
- Induction of Apoptosis : The activation of apoptotic pathways has been confirmed through flow cytometry and Western blot analyses, revealing an increase in pro-apoptotic markers and a decrease in anti-apoptotic proteins .
Study on Anticancer Potential
A study focused on phenylboronic acid derivatives highlighted their selective cytotoxicity towards various cancer cell lines, including triple-negative breast cancer (TNBC) and chronic lymphocytic leukemia (CLL). The findings suggested that these compounds could effectively reduce tumor size while sparing normal cells from cytotoxic effects .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-468 (TNBC) | 15 | G2/M Arrest |
| This compound | MV-4-11 (Leukemia) | 10 | Apoptosis Induction |
Synthesis and Evaluation
The synthesis of this compound has been optimized for high yields using copper-catalyzed reactions. This compound has shown promise as a precursor for developing more complex anticancer agents due to its stability and reactivity under physiological conditions .
Structure-Activity Relationship (SAR)
The biological activity of phenylboronic acids is influenced by their structural modifications. For instance:
- Positioning of Functional Groups : The introduction of electron-withdrawing or electron-donating groups at specific positions on the phenyl ring can enhance or diminish the antiproliferative activity. In particular, modifications at the para position have been associated with increased potency against cancer cell lines .
Q & A
Basic Synthesis and Purification
Q1.1: What are the standard synthetic routes for preparing 4-(N-Ethylaminocarbonyl)phenylboronic acid, and how can purity be optimized? Methodological Answer: The synthesis typically involves:
Borylation : Introduce the boronic acid group to a pre-functionalized benzene ring via Miyaura borylation (e.g., using Pd catalysts and bis(pinacolato)diboron) .
Amide Formation : React 4-aminophenylboronic acid with ethyl isocyanate or ethyl chloroformate in anhydrous conditions. Use triethylamine as a base to neutralize HCl byproducts.
Purification : Recrystallize from ethanol/water mixtures or employ column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
